molecular formula C8H8ClN3 B2899671 (4-Chloro-1H-indazol-6-yl)methanamine CAS No. 1896803-59-0

(4-Chloro-1H-indazol-6-yl)methanamine

Cat. No.: B2899671
CAS No.: 1896803-59-0
M. Wt: 181.62
InChI Key: RCDYVEBVZKKRCJ-UHFFFAOYSA-N
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Description

(4-Chloro-1H-indazol-6-yl)methanamine is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a chloro group at the 4th position and a methanamine group at the 6th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-1H-indazol-6-yl)methanamine typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds. For example, the reaction of 2-chlorobenzaldehyde with hydrazine hydrate can yield 4-chloro-1H-indazole.

    Introduction of the Methanamine Group: The methanamine group can be introduced via a nucleophilic substitution reaction. .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-1H-indazol-6-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Chloro-1H-indazol-6-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential biological activities.

    Biology: Studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science

Comparison with Similar Compounds

Uniqueness: (4-Chloro-1H-indazol-6-yl)methanamine is unique due to the presence of both the chloro and methanamine groups, which confer distinct chemical reactivity and biological activity. This dual substitution allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

(4-chloro-1H-indazol-6-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c9-7-1-5(3-10)2-8-6(7)4-11-12-8/h1-2,4H,3,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDYVEBVZKKRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1896803-59-0
Record name (4-chloro-2H-indazol-6-yl)methanamine
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